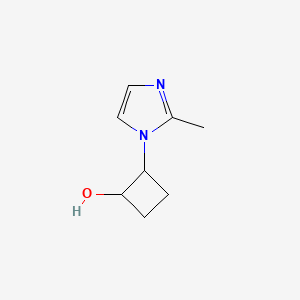
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclobutan-1-ol group .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring and a cyclobutan-1-ol group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 166.22 . It is an oil in its physical form .作用機序
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
実験室実験の利点と制限
One of the main advantages of using 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol in lab experiments is its high purity and yield. This compound can be synthesized with high purity, which ensures the accuracy and reproducibility of experimental results. Additionally, this compound has been extensively studied for its potential use in the treatment of various diseases, which makes it a promising candidate for further research.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound is not very soluble in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol. One area of research is to further elucidate the mechanism of action of this compound. By understanding how this compound exerts its effects, researchers can develop more targeted and effective treatments for various diseases.
Another area of research is to investigate the potential use of this compound in combination with other drugs. By combining this compound with other drugs, researchers can potentially enhance its therapeutic effects and reduce the risk of drug resistance.
Finally, researchers can explore the potential use of this compound in the development of new diagnostic tools. By studying the biochemical and physiological effects of this compound, researchers can potentially develop new diagnostic tools for various diseases.
Conclusion
In conclusion, this compound is a promising compound that has shown potential for use in the treatment of various diseases. Its synthesis method is relatively simple, and it has been extensively studied for its scientific research applications. This compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways, and it has several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
合成法
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol can be synthesized by the reaction of 2-methyl-1H-imidazole and cyclobutanone in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired this compound compound. The yield of the synthesis reaction is typically high, and the purity of the product can be confirmed through analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer and viral infections. Additionally, it has been shown to reduce the production of inflammatory cytokines, which can help alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(2-methylimidazol-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQUQFJXLFQETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

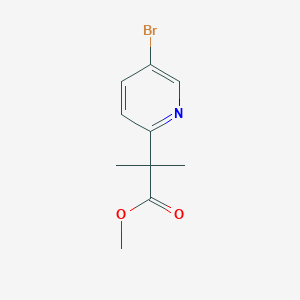
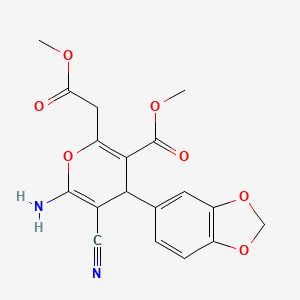
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2941600.png)
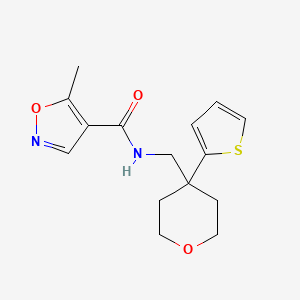
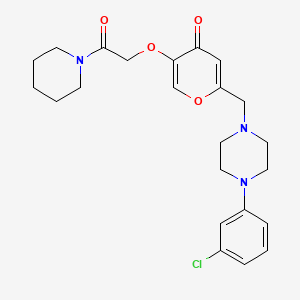
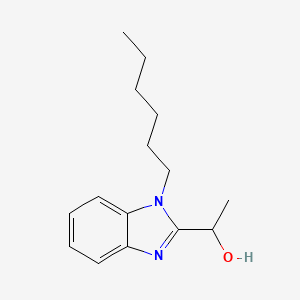
![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)
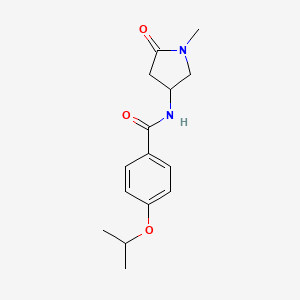
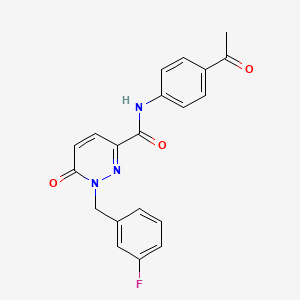
![1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2941613.png)
![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)
![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)
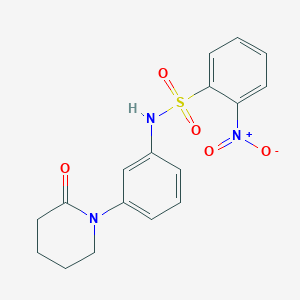
![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)